(4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
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Overview
Description
(4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a trifluoromethyl group, and a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazinone core, introduction of the trifluoromethyl group, and the incorporation of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the benzoxazinone core.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution of the chlorine atom could introduce a variety of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, (4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In industry, the compound’s unique properties, such as its stability and reactivity, make it useful in the development of advanced materials, including polymers and coatings. Its incorporation into these materials can enhance their performance and durability.
Mechanism of Action
The mechanism of action of (4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazinone derivatives and compounds with trifluoromethyl and cyclopropyl groups. Examples include:
- 4-iodobenzoic acid
- Other benzoxazinone derivatives with different substituents
Uniqueness
What sets (4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one apart is its combination of substituents, which confer unique chemical and physical properties. This makes it a valuable compound for research and industrial applications, as it can offer advantages over similar compounds in terms of reactivity, stability, and potential biological activity.
Properties
CAS No. |
1217771-47-5 |
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Molecular Formula |
C14H9ClF3NO3 |
Molecular Weight |
335.7 |
IUPAC Name |
(4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1/i1D2,2D2 |
InChI Key |
OOVOMPCQLMFEDT-VNYCDKERSA-N |
SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F |
Synonyms |
6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; 8-Hydroxyefavirenz; |
Origin of Product |
United States |
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